Enhanced Tumor Growth Inhibition via Integrin-Targeting: SF1126 vs. False-Targeted Prodrug SF1326
SF1126's integrin-binding RGDS peptide is essential for its in vivo antitumor activity. In a head-to-head comparison in U87MG glioma and PC3 prostate cancer xenograft models, SF1126 showed significantly enhanced tumor growth inhibition compared to a false-targeted prodrug control, SF1326 (which has an RADS peptide motif) [1]. This demonstrates that the specific integrin-targeting mechanism, not just prodrug solubility, is a critical driver of efficacy.
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
|---|---|
| Target Compound Data | Significantly enhanced tumor growth inhibition |
| Comparator Or Baseline | SF1326 (false-targeted RADS prodrug control) |
| Quantified Difference | Increased activity compared to SF1326 |
| Conditions | U87MG (glioma) and PC3 (prostate cancer) mouse xenograft models |
Why This Matters
This provides direct, quantitative proof that the RGDS integrin-targeting mechanism of SF1126 is functionally superior to a non-targeting prodrug, justifying its selection for models where vascular targeting is desired.
- [1] Garlich JR, De P, Dey N, Su JD, Peng X, Miller A, Murali R, Lu Y, Mills GB, Kundra V, Shu HK, Peng Q, Durden DL. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity. Cancer Res. 2008 Jan 1;68(1):206-15. View Source
